(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8?,10-/m0/s1 |
InChI Key |
AYEOSGBMQHXVER-RKSFOETPSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)C(C2O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[221]heptane-2,3-diol typically involves the Diels-Alder reaction followed by selective reduction and functional group transformations One common route starts with the reaction of a suitable diene with a dienophile to form the bicyclic core
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a model system to study enzyme-catalyzed reactions and stereoselective processes. Its structure allows for the investigation of how enzymes interact with chiral substrates.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is used in the production of advanced materials. Its rigid bicyclic structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism by which (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity and selectivity.
Comparison with Similar Compounds
Structural Variations
- Bicyclic Framework : While the target diol has a [2.2.1] bicyclic system, (1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol features a [3.1.1] framework, altering steric and electronic properties .
- Functional Groups: Replacement of hydroxyls with ketones (e.g., camphorquinones) reduces hydrogen-bonding capacity, lowering melting points and increasing solubility in nonpolar solvents .
Pharmacological Relevance
- Amino alcohol derivatives (e.g., the hydrochloride salt in ) are explored for enhanced bioavailability in drug formulations, contrasting with the diol’s primary use in catalysis.
Biological Activity
(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol, also known as borneol, is a bicyclic monoterpene alcohol with notable biological activities. This compound is primarily found in essential oils of various plants and has been studied for its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H18O
- Molecular Weight : 154.25 g/mol
- CAS Number : 464-45-9
Antimicrobial Activity
Borneol exhibits significant antimicrobial properties against various pathogens. Studies have shown that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Bacillus subtilis | 0.25 mg/mL |
These findings suggest that borneol could be a potential candidate for developing natural antimicrobial agents .
Anti-inflammatory Effects
Borneol has been reported to reduce inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with borneol resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
Mechanism of Action :
- Inhibition of NF-kB pathway
- Reduction of reactive oxygen species (ROS) production
This anti-inflammatory activity highlights its potential use in treating inflammatory diseases .
Analgesic Properties
Research indicates that borneol may possess analgesic effects comparable to conventional pain relievers. In a controlled study on animal models, borneol administration resulted in reduced pain responses measured by the tail-flick test.
Case Studies
-
Case Study on Pain Management :
A clinical trial investigated the efficacy of borneol as an adjunct therapy for chronic pain management. Patients receiving borneol reported a 30% reduction in pain intensity compared to the control group over a four-week period. -
Study on Wound Healing :
In vitro studies demonstrated that borneol enhances fibroblast proliferation and collagen synthesis, suggesting its potential role in wound healing applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
